2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide
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Overview
Description
2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is functionalized with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and malononitrile in the presence of a base, such as piperidine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with 4-methylpyrimidine-2-sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl and imino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-imino-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C21H17N5O4S/c1-13-10-11-23-21(24-13)26-31(28,29)16-8-6-15(7-9-16)25-20(27)17-12-14-4-2-3-5-18(14)30-19(17)22/h2-12,22H,1H3,(H,25,27)(H,23,24,26) |
InChI Key |
BIRNZJHPUGEZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N |
Origin of Product |
United States |
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